2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol is an organic compound with the molecular formula C10H18O2S3. This compound features a unique structure that includes a dithiane ring and an oxan-2-ol moiety, making it an interesting subject for various chemical studies .
Preparation Methods
The synthesis of 2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a dithiane derivative with an oxan-2-ol precursor in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.
Scientific Research Applications
2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its biological activity .
Comparison with Similar Compounds
2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol can be compared with other similar compounds such as:
2-(2-Methylsulfanyl-1,3-dithian-2-yl)oxan-2-ol: This compound shares a similar structure but may have different substituents on the dithiane ring.
2-Methylsulfanyl-5,7-dihydro-thieno(3,4-d)pyrimidin-4-ol: This compound has a different core structure but similar functional groups, leading to comparable chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
94189-62-5 |
---|---|
Molecular Formula |
C10H18O2S3 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
2-(2-methylsulfanyl-1,3-dithian-2-yl)oxan-2-ol |
InChI |
InChI=1S/C10H18O2S3/c1-13-10(14-7-4-8-15-10)9(11)5-2-3-6-12-9/h11H,2-8H2,1H3 |
InChI Key |
PBBOAIDSFQQNFI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(SCCCS1)C2(CCCCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.